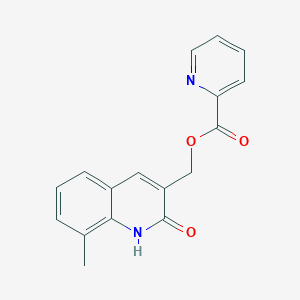

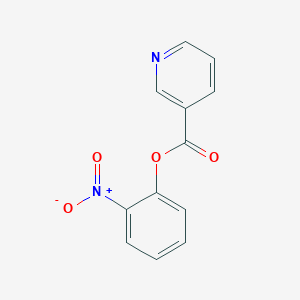

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-pyridinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-pyridinecarboxylate, also known as Clioquinol, is a synthetic compound that has been used for many years as an antibacterial and antifungal agent. Clioquinol has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In

Wissenschaftliche Forschungsanwendungen

Anticorrosive Applications

Quinoline derivatives, due to their high electron density and the presence of polar substituents like hydroxyl (–OH) groups, show significant effectiveness as anticorrosive materials. They form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their utility in protecting metals against corrosion. This application is crucial in industries where metal longevity and integrity are paramount (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline and pyrimidine derivatives have been extensively researched for their applications in optoelectronic devices due to their broad spectrum of biological activities and their ability to function in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives, when incorporated into π-extended conjugated systems, show promising applications in creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The versatility of these compounds underlines their potential in advancing technology in energy and display sectors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biotechnological Applications

Lactic acid, derived from biomass, serves as a precursor for various chemicals, including pyruvic acid, acrylic acid, and lactate ester. The connection between lactic acid production and the synthesis of compounds, including quinoline derivatives through biotechnological routes, highlights the intersection of green chemistry and materials science. This application is particularly relevant in developing sustainable and environmentally friendly production methods for a range of chemicals (Gao, Ma, & Xu, 2011).

Synthesis of Heterocyclic Compounds

Quinoline and its derivatives play a crucial role in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and drug discovery. These compounds form the basis for developing pharmaceuticals, agrochemicals, and other biologically active molecules. Their diverse reactivities offer novel synthetic strategies for constructing complex molecular architectures, underlining their importance in organic synthesis and pharmaceutical research (Mishra, Nair, & Baire, 2022).

Environmental Impact Studies

Research on the environmental fate and behavior of quinoline derivatives, such as their sorption in soils and aquatic environments, is critical for understanding their impact on ecosystems. This knowledge aids in assessing the mobility and persistence of these compounds in the environment, contributing to better management and regulation of potentially harmful substances (Tolls, 2001).

Wirkmechanismus

Target of Action

Quinoline-based compounds, such as this one, have been studied extensively for their pharmacological properties . They are known to interact with various cellular targets, including enzymes, receptors, and transporters, which play crucial roles in numerous biological processes.

Mode of Action

Quinoline-based compounds are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . These interactions can lead to changes in the activity of the target, ultimately influencing cellular functions.

Biochemical Pathways

Quinoline-based compounds have been associated with a variety of biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions.

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

Based on the known activities of quinoline-based compounds, it can be speculated that this compound may have a range of effects, including modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression .

Eigenschaften

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-5-4-6-12-9-13(16(20)19-15(11)12)10-22-17(21)14-7-2-3-8-18-14/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFWEIADECNSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)